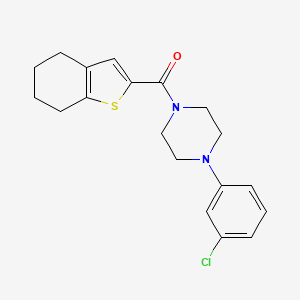

1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine

Description

This compound features a piperazine core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl moiety. The benzothiophene group introduces a bicyclic thiophene system, distinguishing it from simpler arylpiperazines.

Properties

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2OS/c20-15-5-3-6-16(13-15)21-8-10-22(11-9-21)19(23)18-12-14-4-1-2-7-17(14)24-18/h3,5-6,12-13H,1-2,4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUSFBNUUFVQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrahydrobenzothiophene Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzothiophene ring.

Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.

Introduction of the Chlorophenyl Group: The chlorophenyl group is typically introduced via electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Functional Analogs

Arylpiperazines with Psychoactive Properties

- 1-(3-Chlorophenyl)piperazine (mCPP) : A serotonin receptor agonist/antagonist linked to mood modulation and cardiovascular effects. Metabolized via hydroxylation and deamination .

- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Acts on 5-HT1B/1D receptors, often combined with BZP (benzylpiperazine) for stimulant effects .

- 1-(2,3-Dichlorophenyl)piperazine : Exhibits higher 5-HT2A receptor affinity than mCPP, influencing locomotor activity .

Piperazines with Antimicrobial Moieties

- Triazole-functionalized derivatives : 1-(3-Chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl)piperazine derivatives show antifungal activity against Aspergillus niger (zone of inhibition: 14.0–15.2 mm) .

- Benzodioxole-substituted analogs : Compounds like 1-(2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine exhibit >59% carbon content and distinct NMR profiles .

Benzothiophene/Acylated Derivatives

- 1,2-Benzothiazine derivatives : Alkylation with fluorophenylpiperazines yields compounds with moderate yields (32–67%), highlighting challenges in introducing complex acyl groups .

Pharmacological and Receptor Binding Profiles

SND: Sympathetic Nerve Discharge

*Hypothetical based on structural analogs.

Key Insight : The 3-chlorophenyl group is a common motif in serotonin receptor ligands, while the benzothiophene moiety may diversify receptor interactions .

Physicochemical Properties

Key Insight : Piperazine derivatives with bulky substituents (e.g., benzothiophene) may exhibit altered solubility and bioavailability compared to simpler analogs .

Metabolic and Detection Considerations

- mCPP : Metabolized via hydroxylation, deamination, and acetylation. Detectable in urine via GC-MS after hydrolysis .

- Benzothiophene-containing compounds : Likely undergo cytochrome P450-mediated oxidation, producing sulfoxides or hydroxylated metabolites. Detection would require specialized MS/MS protocols .

Biological Activity

1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperazine ring substituted with a chlorophenyl group and a tetrahydro-benzothiophene moiety. Its molecular formula is , and it has notable physicochemical properties that influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against specific bacterial strains.

In Vitro Studies

Several studies have evaluated the compound's efficacy in vitro:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.2 | Apoptosis induction via caspase activation |

| Study B | MCF-7 | 12.5 | Inhibition of tubulin polymerization |

| Study C | HT-29 | 8.9 | Modulation of PI3K/Akt pathway |

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Anticancer Activity : A case study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a decrease in cell viability and induced apoptosis. The study highlighted the role of the compound in disrupting microtubule dynamics, which is crucial for cancer cell proliferation.

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. Results showed that it reduced neuronal cell death and improved cell survival rates by modulating antioxidant pathways.

- Antimicrobial Properties : A recent study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.